1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two aromatic rings, one with dimethyl substituents and the other with a methoxy group, attached to the pyrazole core.
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with 3-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents. Common reagents include halogens, alkylating agents, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one: Similar structure but lacks the dimethyl substituents, which may affect its chemical reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one: The position of the methoxy group is different, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-17(13(2)9-12)20-18(21)11-16(19-20)14-5-4-6-15(10-14)22-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOKHVMXEMKDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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